4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
Description
Historical Background and Discovery
The development of this compound emerged from the broader evolution of dioxolane chemistry that began gaining prominence in the mid-20th century. According to database records, the compound was first catalogued in chemical databases in 2005, with subsequent modifications and research developments continuing through 2025. The compound's discovery and development can be traced to research initiatives focused on creating protected glycerol derivatives, as dioxolane compounds have been extensively utilized as protecting groups for ketones, aldehydes, and 1,2-diols in natural product syntheses.
The historical context of this compound's development is intrinsically linked to the advancement of solketal chemistry, where researchers sought to create derivatives with enhanced reactivity and synthetic utility. Early research in this area was driven by the pharmaceutical and fragrance industries' need for specialized intermediates that could serve as building blocks for more complex molecular structures. The compound's emergence as a research focus coincided with increased interest in glycerol-derived chemicals, particularly those that could serve dual roles as protecting groups and synthetic intermediates.
The initial synthesis protocols for this compound were developed as extensions of established dioxolane formation methodologies, building upon decades of research in acetal and ketal chemistry. Research teams working on glycerol derivatives recognized the potential of allyl-substituted variants to provide additional synthetic versatility through the reactive allyl functional group.
Nomenclature and Alternative Names
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the compound's structural features. The name indicates the presence of a five-membered dioxolane ring with dimethyl substitution at the 2-position and an allyloxymethyl group at the 4-position.
The compound is recognized by several alternative names that reflect different naming conventions and historical development patterns. These include allyl solketyl ether, which emphasizes its relationship to solketal chemistry, and glycerol acetonide allyl ether, which highlights its derivation from glycerol protective chemistry. Additional systematic names include 1,3-dioxolane, 2,2-dimethyl-4-[(2-propenyloxy)methyl]- and 2,2-dimethyl-4-(prop-2-enoxymethyl)-1,3-dioxolane, which provide alternative systematic descriptions of the molecular structure.
| Primary Name | Alternative Names | Nomenclature System |
|---|---|---|
| This compound | Allyl solketyl ether | Common name |
| Glycerol acetonide allyl ether | Descriptive name | |
| 1,3-Dioxolane, 2,2-dimethyl-4-[(2-propenyloxy)methyl]- | International Union of Pure and Applied Chemistry | |
| 2,2-dimethyl-4-(prop-2-enoxymethyl)-1,3-dioxolane | Systematic name | |
| 2,2-dimethyl-4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolane | Alternative systematic |
The diversity in nomenclature reflects the compound's multifaceted role in different research contexts and its evolution through various chemical literature traditions.
Position in Dioxolane Chemistry
This compound occupies a significant position within the broader family of 1,3-dioxolane compounds, which represent important intermediates and end-products in pharmaceutical, fragrance, and polymer industries. The compound's structural features place it within the specialized subset of substituted dioxolanes that combine protective group functionality with synthetic versatility.
The dioxolane ring system in this compound serves as a protected form of a 1,2-diol, with the 2,2-dimethyl substitution providing enhanced stability and selectivity compared to unsubstituted variants. This structural feature aligns the compound with other acetonide-protected glycerol derivatives that have found extensive use in synthetic organic chemistry. The additional allyloxy substituent introduces reactive functionality that distinguishes this compound from simpler dioxolane derivatives.
Research has demonstrated that compounds featuring the dioxolane scaffold exhibit broad spectrum biological activities, including antifungal, antibacterial, antineoplastic, antiviral, anesthetic, and anticonvulsant properties, depending on the nature and position of substituents. The specific substitution pattern in this compound positions it as a potential precursor for developing compounds with such biological activities.
The compound's relationship to glycerol chemistry is particularly noteworthy, as it represents a protected form of glycerol with additional functionalization. This positioning makes it valuable for mono-, di-, and triglyceride synthesis through ester bond formation, where the free hydroxyl groups can be selectively manipulated while the dioxolane protection remains intact.
Research Development Timeline
The research development timeline for this compound reflects the compound's evolution from a specialized synthetic intermediate to a compound of broader research interest. The formal documentation of this compound began in 2005 with its inclusion in major chemical databases, establishing a foundation for subsequent research developments.
The period from 2005 to 2010 witnessed initial investigations into the compound's synthetic utility, with researchers exploring its potential as a building block for more complex molecular structures. During this timeframe, the compound's relationship to established solketal chemistry became more clearly defined, leading to its recognition as an allyl-functionalized derivative of glycerol protective groups.
The decade from 2010 to 2020 marked a significant expansion in research applications, particularly in the context of green chemistry initiatives. Research published during this period highlighted the compound's potential in selective catalytic etherification processes and its role in sustainable synthetic methodologies. The development of improved synthesis protocols during this period enhanced the compound's accessibility for research applications.
| Time Period | Research Focus | Key Developments |
|---|---|---|
| 2005-2010 | Initial characterization | Database cataloguing, basic synthetic protocols |
| 2010-2015 | Synthetic applications | Expanded use in organic synthesis, method development |
| 2015-2020 | Green chemistry applications | Sustainable synthesis protocols, catalytic applications |
| 2020-2025 | Advanced applications | Specialized research applications, enhanced characterization |
Recent developments from 2020 to 2025 have focused on advanced applications and enhanced characterization methodologies. Modern research has emphasized the compound's potential in specialized synthetic applications and its role in developing novel materials with unique properties. The most recent database modifications in 2025 reflect ongoing research interest and continued refinement of understanding regarding this compound's properties and applications.
The research timeline demonstrates a progression from basic characterization to sophisticated applications, indicating the compound's growing importance in contemporary chemical research. Current research directions suggest continued expansion of applications, particularly in areas requiring selective functionalization and protective group chemistry.
Properties
IUPAC Name |
2,2-dimethyl-4-(prop-2-enoxymethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNSAZMYPQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381632 | |
| Record name | 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4421-23-2 | |
| Record name | 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
Synthesis Applications
1. Solvent Development
The compound has been investigated for its potential as a bio-based solvent. A study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This research emphasizes the importance of sustainability in solvent selection, showcasing how derivatives of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane can be synthesized from glycerol, thus promoting green chemistry practices .
2. Polymer Chemistry
The compound's allyloxy group allows it to participate in polymerization reactions. It can be utilized as a monomer or comonomer in the synthesis of various copolymers, which have applications in coatings, adhesives, and sealants due to their enhanced mechanical properties and thermal stability.
Pharmacological Applications
1. Antiviral Research
Research has shown that derivatives of 2,2-dimethyl-1,3-dioxolane exhibit inhibitory effects on human rhinovirus 3C protease. This enzyme is crucial for the replication of the virus responsible for the common cold. The identification of such inhibitors suggests that compounds like this compound could lead to the development of novel antiviral medications .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its ability to undergo various chemical transformations. The allyloxy group can participate in nucleophilic substitution reactions, while the dioxolane ring can stabilize reactive intermediates. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane
- Structure : Replaces the allyloxy methyl group with an azidomethyl substituent.
- Properties : Molecular formula C₆H₁₁N₃O₂ , molar mass 157.17 g/mol .
- Applications : Key intermediate in CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions for synthesizing 1,2,3-triazoles with fungicidal activity .
- Comparison : The azide group enhances reactivity in click chemistry, whereas the allyloxy group in the target compound offers opportunities for radical or electrophilic additions.
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
- Structure : Chloromethyl substituent at the 4-position.
- Properties : Molecular formula C₆H₁₁ClO₂ , molar mass 150.60 g/mol .
- Applications : Chiral intermediate in pharmaceuticals; separated via chiral GC with a separation factor >1.5 .
- Comparison : The chlorine atom increases electrophilicity, enabling nucleophilic substitutions (e.g., in prodrug synthesis), while the allyloxy group provides π-bond reactivity.
(4R)-4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
- Structure : Benzyloxy methyl substituent with (R)-configuration.
- Properties : Molecular formula C₁₃H₁₈O₃ , molar mass 222.28 g/mol .
- Applications : Chiral ligand in asymmetric catalysis (e.g., enantioselective hydrogenation) .
4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
- Structure : Hydroxyethyl substituent at the 4-position.
- Properties : CAS 5754-34-7 .
- Applications : Precursor in cross-electrophile coupling reactions (e.g., with aryl halides) .
- Comparison : The hydroxyl group enables esterification or oxidation, whereas the allyloxy group is more suited for addition reactions.
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Dioxolane Derivatives
Table 2: Stability and Application Data
Chirality and Separation Methods
- This compound: Not explicitly reported as chiral in evidence, but related compounds (e.g., 4-chloromethyl derivatives) exhibit enantiomerism.
- 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane : Separated via chiral GC with a resolution time of <10 min and detection limits of 0.07–0.08 mg/L .
- (4R)-4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane : Used as a ligand in asymmetric synthesis, highlighting the importance of stereochemistry in catalytic activity .
Industrial and Environmental Considerations
- Biofuel Potential: 2,2-Dimethyl-1,3-dioxolane derivatives, including the allyloxy variant, show promise as low-emission fuels. For example, 2,2-dimethyl-1,3-dioxolane has YSI/NC and CN/NC values of 3.5 and 2.3, respectively, indicating moderate combustion performance .
- Toxicity: Limited data on the target compound, but analogs like 4-[(2,3-epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane require handling under inert atmospheres due to epoxy group reactivity .
Biological Activity
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is a chemical compound notable for its unique structure and potential biological activities. This compound belongs to the class of 1,3-dioxolanes, which are five-membered cyclic ethers containing two oxygen atoms. Its molecular formula is with a molecular weight of 172.22 g/mol . The presence of the allyloxy group enhances its reactivity and potential applications in various fields, including medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound has been achieved through several methods, typically involving the reaction of 2,2-dimethyl-1,3-dioxolane with allyl alcohol or related derivatives. The yields reported for these syntheses generally range from 70% to 90%, depending on the reaction conditions .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties. The compound has shown promising results against both bacterial and fungal strains.
Antimicrobial Activity
A significant study evaluated the antimicrobial efficacy of various dioxolane derivatives, including this compound. The results indicated that this compound exhibited considerable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL . Additionally, antifungal tests revealed effective inhibition against Candida albicans.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | Not specified |
| Enterococcus faecalis | Not specified |
| Candida albicans | Not specified |
Case Studies
- Antifungal Activity : In a comparative study of various dioxolanes, this compound was tested against several fungal strains. The compound demonstrated significant antifungal properties comparable to established antifungal agents .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cell lines (HEK293, SH-SY5Y, MCF-7). While moderate cytotoxicity was observed (IC50 < 100 µM), it was noted that some derivatives did not significantly affect cell viability within the tested concentration range .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxolane ring may play a crucial role in disrupting cellular membranes or interfering with microbial metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane, and how is purity validated?
- Methodology : The compound is typically synthesized via multi-step reactions starting from commercially available dioxolane derivatives. For example, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol can undergo allylation using allyl bromide or similar reagents under basic conditions. Key steps include solvent selection (e.g., dichloromethane), flash chromatography for purification, and solvent removal under reduced pressure. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS) to confirm structural integrity and detect impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the allyloxy and dioxolane moieties. For example, the allyl group shows characteristic vinyl proton signals (δ 5.8–5.2 ppm) and splitting patterns.
- GC-MS : Used to verify molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-O-C stretching in dioxolane at ~1100 cm⁻¹).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodology : Apply a 2³ factorial design to test variables such as temperature, catalyst loading, and reaction time. For example:
- Factors : Temperature (40°C vs. 60°C), catalyst (SnCl₄ vs. BF₃·OEt₂), solvent polarity (dichloromethane vs. THF).
- Response variables : Yield, purity, reaction time.
Statistical tools (e.g., ANOVA) identify significant factors. This approach reduces trial-and-error, as demonstrated in polymerization studies of related dioxolanes .
Q. How can contradictions in reaction yields from different synthetic protocols be resolved?
- Methodology :
- Comparative kinetic studies : Analyze rate constants under varying conditions (e.g., solvent, catalyst).
- Computational modeling : Use density functional theory (DFT) to explore transition states and intermediate stability.
- Systematic replication : Reproduce conflicting protocols with controlled variables (e.g., moisture levels, inert atmosphere).
For example, discrepancies in allylation efficiency may arise from competing side reactions (e.g., hydrolysis), which can be mitigated by rigorous drying of reagents .
Q. What role do computational methods play in designing reactions involving this compound?
- Methodology : Quantum chemical calculations (e.g., using Gaussian or ORCA software) predict reaction pathways and energetics. For instance:
- Reaction path searches : Identify low-energy pathways for allyloxy group insertion.
- Solvent effects : COSMO-RS models simulate solvent interactions to optimize polarity.
These methods, combined with machine learning (ML) for experimental data curation, accelerate discovery cycles .
Q. What safety protocols are critical when handling this compound, and how should waste be managed?
- Methodology :
- Personal protective equipment (PPE) : Nitrile gloves, face shields, and fume hoods to avoid skin/eye contact.
- Waste disposal : Segregate halogenated waste (e.g., from chlorinated solvents) and neutralize acidic byproducts before disposal.
- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
Safety protocols align with OSHA and ECHA guidelines .
Q. What are the polymerization potentials and stability challenges of this dioxolane derivative?
- Methodology :
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset temperature).
- Radical initiation tests : Use AIBN or benzoyl peroxide to evaluate susceptibility to polymerization.
- Accelerated aging studies : Monitor structural changes under UV light or humidity.
Related studies on 2,2-dimethyl-1,3-dioxolane derivatives show susceptibility to ring-opening polymerization under acidic conditions .
Q. How can membrane separation technologies be applied to purify this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
